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molecular formula C7H4ClIN2 B1589023 4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 869335-73-9

4-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1589023
M. Wt: 278.48 g/mol
InChI Key: IDEYYMSXMIFGMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723347B2

Procedure details

Under an atmosphere of protective gas (argon), 63.5 g (1.59 mol) of sodium hydride are suspended in 1000 ml of abs. THF. With cooling, at a temperature of 0-5° C., a solution of 402 g (1.44 mol) of 4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine in 3000 ml of abs. THF is added dropwise, and the reaction mixture is, after the end of the addition, allowed to stir for 15 minutes. 358 g (1.88 mol) of p-toluenesulfonyl chloride are added a little at a time to the reaction mixture, so that the temperature is kept between 5 and 10° C. After the end of the addition, the mixture is allowed to warm to 20° C. and stirred at this temperature for another hour. After complete conversion (the conversion is monitored by TLC), 20 l of saturated sodium bicarbonate solution and 10 l of ethyl acetate are added to the reaction mixture, the mixture is extracted and the organic phase is separated off. The aqueous phase is reextracted two more times with in each case 10 l of ethyl acetate and the organic phases are combined, dried and, under water pump vacuum, freed from volatile components. For purification of the crystalline crude product, the product is taken up in dichloromethane and chromatographed on silica gel (dichloromethane:petroleum ether=3:7). The solvents are removed under reduced pressure and the crystal slurry is triturated with diethyl ether, filtered off with suction and dried at 20° C. under high vacuum. 372 g (60% of theory) of the title compound are isolated as a solid.
Quantity
63.5 g
Type
reactant
Reaction Step One
Quantity
402 g
Type
reactant
Reaction Step Two
Quantity
358 g
Type
reactant
Reaction Step Three
Quantity
20 L
Type
reactant
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[NH:10][CH:11]=[C:12]([I:13])[C:5]=12.[C:14]1([CH3:24])[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[CH:16][CH:15]=1.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C.C1COCC1>[Cl:3][C:4]1[CH:9]=[CH:8][N:7]=[C:6]2[N:10]([S:20]([C:17]3[CH:18]=[CH:19][C:14]([CH3:24])=[CH:15][CH:16]=3)(=[O:22])=[O:21])[CH:11]=[C:12]([I:13])[C:5]=12 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
63.5 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
402 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2I
Step Three
Name
Quantity
358 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Four
Name
Quantity
20 L
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
to stir for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the end of the addition
CUSTOM
Type
CUSTOM
Details
is kept between 5 and 10° C
ADDITION
Type
ADDITION
Details
After the end of the addition
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
STIRRING
Type
STIRRING
Details
stirred at this temperature for another hour
ADDITION
Type
ADDITION
Details
are added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted
CUSTOM
Type
CUSTOM
Details
the organic phase is separated off
CUSTOM
Type
CUSTOM
Details
dried and, under water pump vacuum
CUSTOM
Type
CUSTOM
Details
For purification of the crystalline crude product
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel (dichloromethane:petroleum ether=3:7)
CUSTOM
Type
CUSTOM
Details
The solvents are removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crystal slurry is triturated with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried at 20° C. under high vacuum

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)N(C=C2I)S(=O)(=O)C2=CC=C(C=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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